solubility of 2,4-Dimethylpentane-3-thiol in organic solvents
solubility of 2,4-Dimethylpentane-3-thiol in organic solvents
Technical Guide: Solubility Profile and Solvent Compatibility of 2,4-Dimethylpentane-3-thiol
Part 1: Executive Summary & Physicochemical Profile
2,4-Dimethylpentane-3-thiol (CAS 21991-20-8), also known as diisopropylmethanethiol, is a secondary alkyl thiol characterized by significant steric hindrance. Unlike linear thiols (e.g., 1-heptanethiol), the sulfhydryl (-SH) group in this molecule is "sandwiched" between two bulky isopropyl groups. This structural feature dictates its unique solubility profile, oxidative stability, and nucleophilic reactivity.
For researchers in drug development and organic synthesis, this compound serves as a critical building block for introducing hydrophobic bulk or as a sterically protected thiol functionality. Its high lipophilicity (Calculated LogP ≈ 3.3–3.5) drives its preference for non-polar organic media and results in negligible aqueous solubility.
Physicochemical Properties Table
| Property | Value / Description | Source / Method |
| CAS Number | 21991-20-8 | Chemical Abstracts Service |
| Formula | C₇H₁₆S | Molecular Structure |
| Molecular Weight | 132.27 g/mol | Calculated |
| Physical State | Colorless to pale yellow liquid | Empirical observation |
| LogP (Octanol/Water) | ~3.34 – 3.57 | Predicted (CLogP/XLogP3) [1, 2] |
| Boiling Point | ~135–145 °C (Estimated) | Derived from C7 thiol analogs |
| Density | ~0.83–0.85 g/mL | Estimated based on alkyl thiols |
| Solubility Parameter | δ ≈ 16.5 MPa^0.5 | Hansen Solubility Parameter (Est.) |
Part 2: Solubility Thermodynamics & Solvent Compatibility
The solubility of 2,4-dimethylpentane-3-thiol is governed by the hydrophobic effect.[1] The seven-carbon backbone dominates the solvation energetics, making the molecule behave similarly to a hydrocarbon solvent (like heptane) rather than a polar thiol.
Mechanism of Solvation
The "Like Dissolves Like" principle applies strictly here. The steric bulk of the isopropyl groups shields the polar -SH proton, reducing its ability to engage in hydrogen bonding with protic solvents. Consequently, this thiol exhibits higher miscibility with lipophilic solvents than linear isomers where the SH group is more exposed.
Figure 1: Solvation mechanism highlighting the dominance of the lipophilic backbone and steric shielding.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Aliphatic Hydrocarbons | n-Hexane, Pentane, Cyclohexane | Miscible | Ideal for extraction and chromatography. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | Preferred reaction solvents; high boiling points allow thermal acceleration. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Excellent for synthesis; DCM is standard for workups. |
| Ethers | Diethyl Ether, THF, MTBE, 1,4-Dioxane | Miscible | Good for Grignard reactions or lithiation (if protecting the thiol). |
| Esters | Ethyl Acetate | Miscible | Standard solvent for TLC and column chromatography. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Soluble, but hydrophobic effect may cause "oiling out" if water is present. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | Soluble in pure alcohols. Solubility decreases rapidly with water addition. |
| Aqueous | Water, PBS Buffer | Insoluble | < 10 mg/L. Requires surfactant or co-solvent (e.g., 50% DMSO) for biological assays. |
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine the precise saturation limit in a specific solvent system.
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Preparation: Weigh 2.0 mL of the target solvent into a pre-weighed, septum-capped glass vial.
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Addition: Add 2,4-dimethylpentane-3-thiol dropwise via a gas-tight syringe while stirring at 25°C.
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Saturation: Continue addition until a persistent turbidity (cloud point) or phase separation is observed.
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Equilibration: If testing for high solubility (miscibility), add 1.0 mL of thiol to 1.0 mL solvent. If one phase remains, report as "Miscible > 50% v/v".
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Quantification (for low solubility): Filter the saturated solution through a 0.22 µm PTFE filter. Evaporate a known volume of filtrate and weigh the residue.
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Calculation: Solubility (mg/mL) = (Mass of Residue) / (Volume of Filtrate).
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Protocol B: Inert Handling for Synthesis
Thiols are susceptible to oxidation to disulfides (R-S-S-R).[1] While 2,4-dimethylpentane-3-thiol is sterically hindered and oxidizes slower than primary thiols, air-free techniques are mandatory for high purity.
Figure 2: Best practices for handling oxidatively sensitive thiols in a research setting.
Part 4: Applications in Drug Development
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Bioisostere Design: The isopropyl-shielded thiol group can mimic bulky hydroxyl groups or serve as a lipophilic anchor in enzyme inhibitors, providing resistance to metabolic oxidation compared to linear chains.
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Nanoparticle Functionalization: In the development of gold nanoparticles (AuNPs) for drug delivery, this thiol forms Self-Assembled Monolayers (SAMs). The steric bulk of the isopropyl groups creates a less dense packing arrangement than n-alkanethiols, potentially allowing for better intercalation of secondary drug molecules or increasing surface defect sites for catalysis.
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Late-Stage Functionalization: Used as a nucleophile in cross-coupling reactions to introduce the S-alkyl motif.
References
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PubChem. (n.d.).[2][3][4][5] Compound Summary for CAS 21991-20-8. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
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Cheméo. (n.d.). Physical Properties of Branched Thiols. Retrieved October 26, 2023, from [Link]
Sources
- 1. CAS 1633-97-2: 2-Methyl-2-pentanethiol | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dimethylpentane-3,3-diol | C7H16O2 | CID 21305134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethylpentane-2-thiol | C7H16S | CID 85752293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethyl-2-pentene-3-thiol | C7H14S | CID 24977784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethylpentane-1-thiol | C7H16S | CID 57238243 - PubChem [pubchem.ncbi.nlm.nih.gov]
